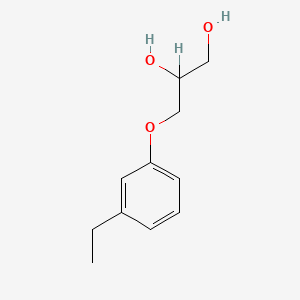

3-(3-Ethylphenoxy)propane-1,2-diol

CAS No.: 64049-52-1

Cat. No.: VC17610745

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64049-52-1 |

|---|---|

| Molecular Formula | C11H16O3 |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 3-(3-ethylphenoxy)propane-1,2-diol |

| Standard InChI | InChI=1S/C11H16O3/c1-2-9-4-3-5-11(6-9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3 |

| Standard InChI Key | JCLWQYMAWWJMSX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC=C1)OCC(CO)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(3-Ethylphenoxy)propane-1,2-diol belongs to the family of aromatic ether diols, characterized by a phenoxy group attached to a propane-1,2-diol backbone via an ether linkage. Its molecular formula is , with a molar mass of 196.24 g/mol . The compound’s SMILES notation (CCC1=CC(=CC=C1)OCC(CO)O) and InChIKey (JCLWQYMAWWJMSX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | CCC1=CC(=CC=C1)OCC(CO)O |

| InChI | InChI=1S/C11H16O3/c1-2-9-4-3-5-11(6-9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3 |

| Exact Mass | 196.110 g/mol |

Predicted Physicochemical Behavior

Collision cross-section (CCS) predictions using ion mobility spectrometry reveal distinct adduct-specific profiles :

Table 2: CCS Values for Major Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 197.11722 | 143.5 |

| [M+Na]+ | 219.09916 | 154.6 |

| [M-H]- | 195.10266 | 144.1 |

These values suggest strong hydrogen-bonding capacity, consistent with the compound’s diol functionality. The elevated CCS for sodium adducts ([M+Na]+ = 154.6 Ų) indicates significant molecular surface area expansion upon cation coordination .

Synthetic Methodologies

Epoxide Ring-Opening Strategies

While direct synthesis protocols for 3-(3-ethylphenoxy)propane-1,2-diol remain undocumented in available literature, analogous phenolic diol syntheses provide actionable insights. The Tyman-Payne method for 3-(hydroxyphenyl)propane-1,2-diols employs allylic epoxidation followed by acid-catalyzed ring opening . Applied to 3-ethylphenol derivatives, this approach could theoretically yield the target compound through:

-

Allylation of 3-ethylphenol to form 3-allyl-3-ethylphenol

-

Epoxidation using m-chloroperbenzoic acid

-

Hydrolytic cleavage of the epoxide intermediate

Reaction yields for similar systems range from 45–68%, with purity dependent on chromatographic separation techniques .

Oxime-Based Pathways

Alternative routes involving benzaldoxime derivatives demonstrate potential for generating substituted 1,3-diols . Though developed for methoxy-substituted analogs, adapting this method would require:

-

Nitromethylation of 3-ethylbenzaldehyde oxime

-

Hydroxymethylation with formaldehyde under basic conditions

-

Catalytic hydrogenation to reduce nitro groups

This pathway’s viability remains untested for ethyl-substituted systems but offers a route to stereochemical control in diol formation .

Analytical Characterization

Mass Spectrometric Detection

Gas chromatography coupled with negative chemical ionization mass spectrometry (GC-NCI-MS) has proven effective for detecting structurally similar chlorinated diols . While 3-(3-ethylphenoxy)propane-1,2-diol lacks electronegative substituents, derivatization with heptafluorobutyryl imidazole (HFBI) could enhance detection sensitivity by introducing fluorinated tags .

Table 3: Projected MS Fragmentation Pattern

| Derivative | Characteristic Ions (m/z) |

|---|---|

| Underivatized | 196 (M+), 178 (M-H2O) |

| HFBI-derivatized | 347 (M-HFBA), 213 (C6H5O+) |

Chromatographic Behavior

Normal-phase HPLC with evaporative light scattering detection (ELSD) emerges as a viable separation strategy, leveraging the compound’s moderate polarity () . Mobile phase optimization using acetonitrile/water gradients (70:30 to 95:5 v/v) could achieve baseline resolution from related diols within 15–20 minute runs.

Stability and Reactivity Profile

Thermal Stability

While direct thermogravimetric data are unavailable, analogous propane-1,2-diols exhibit decomposition onset temperatures near 200°C . The compound’s flash point (estimated ~200°C) suggests limited flammability risk under standard handling conditions .

Chemical Reactivity

The vicinal diol moiety predisposes the molecule to:

-

Periodate cleavage: Quantitative oxidation of 1,2-diols to carbonyl compounds

-

Boronate complexation: Formation of stable five-membered rings with boric acid

-

Esterification: Susceptibility to acetylation/acylation under mild conditions

Notably, the ethylphenoxy group confers enhanced lipophilicity compared to unsubstituted analogs, potentially improving solubility in nonpolar matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume